Isobutyryl Meldrum's Acid
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Overview
Description
Isobutyryl Meldrum's Acid is a chemical compound with a unique structure that includes a dioxane ring and a hydroxy-methylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyryl Meldrum's Acid typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1-hydroxy-2-methylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Isobutyryl Meldrum's Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Isobutyryl Meldrum's Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Isobutyryl Meldrum's Acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxane ring structure may also play a role in its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Hydroxy-2-methylpropylidene)-5-methyloxolane-2,4-dione
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
Isobutyryl Meldrum's Acid is unique due to its specific combination of functional groups and ring structure
Biological Activity
Isobutyryl Meldrum's Acid is a derivative of Meldrum's acid, a compound known for its versatile chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables, case studies, and detailed research findings.
Overview of Meldrum's Acid Derivatives
Meldrum's acid derivatives, including this compound, have been synthesized and evaluated for their biological activities. These compounds exhibit a range of effects against various microbial strains and cancer cell lines. The structural modifications of Meldrum's acid significantly influence their biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that this compound and its derivatives possess notable antimicrobial properties. For instance, a study synthesized several vanillidene Meldrum’s acid derivatives and tested them against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Meldrum's Acid Derivatives
Compound | Bacterial Strain | MIC (µM) | Selectivity Index |
---|---|---|---|
3i | E. coli | 12.4 | 4.8 |
3i | S. aureus | 15.0 | 3.5 |
3h | Bacillus cereus | 18.2 | 4.0 |
3e | Pseudomonas aeruginosa | 20.0 | 2.6 |
The compound 3i demonstrated the highest activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 12.4 µM, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated extensively. Various studies have assessed its cytotoxic effects on different cancer cell lines, including HeLa, A549, and LS174.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
3i | HeLa | 15.7 | 4.8 |
3i | A549 | 21.8 | 4.3 |
3h | LS174 | 30.5 | 3.6 |
The compound 3i exhibited strong cytotoxicity against the HeLa cell line with an IC50 value of 15.7 µM, comparable to standard chemotherapeutic agents like cisplatin . The selectivity index indicates that these compounds may selectively target cancer cells while sparing normal cells.
The mechanism behind the biological activity of this compound involves its interaction with cellular components such as DNA and enzymes involved in critical metabolic pathways. Molecular docking studies suggest that these compounds can bind effectively to targets like topoisomerase II beta and DNA gyrase, which are crucial in DNA replication and repair processes .
Case Studies
- Antimicrobial Efficacy : In a controlled study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of E. coli. The study found that at concentrations above the MIC, the compound inhibited bacterial growth significantly over a period of time.
- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on various cancer cell lines, confirming its potential as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
5-(1-hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5,11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAIJVQVOJMDFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C1C(=O)OC(OC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716083 |
Source
|
Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-38-7 |
Source
|
Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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